4-(Piperazin-1-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNUPEANFAMUBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974645 |

Source

|

| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-38-2 |

Source

|

| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Piperazin-1-yl)pyrimidin-2-amine chemical properties and structure

An In-depth Technical Guide to 4-(Piperazin-1-yl)pyrimidin-2-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The this compound core is a quintessential example of such a scaffold. Its unique combination of hydrogen bond donors and acceptors, conformational flexibility, and synthetic tractability has established it as a cornerstone in the development of targeted therapies, most notably in the field of protein kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound and its derivatives, tailored for researchers and scientists in drug development. We will delve into the causality behind its utility, providing field-proven insights into its application as a critical building block in contemporary pharmacology.

Nomenclature and Structural Elucidation

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature. The this compound core consists of a pyrimidine ring substituted at the 4-position with a piperazine ring and at the 2-position with an amine group.

-

IUPAC Name: this compound

-

Common Derivatives: A frequently utilized derivative in synthesis is 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, which incorporates a methyl group on the distal nitrogen of the piperazine ring.

-

CAS Number: 856973-81-4 (for 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine)[1].

The structure combines the aromatic, electron-deficient pyrimidine ring with the non-aromatic, conformationally flexible piperazine ring. This juxtaposition of properties is critical to its function in binding to protein active sites.

Figure 1: Chemical structure of the core scaffold.

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key properties for the commonly used N-methylated derivative.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₅ | [1] |

| Molecular Weight | 193.25 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | |

| pKa (Predicted) | 8.68 ± 0.10 | [2] |

| Storage Conditions | 2-8°C, protect from light | [2][3] |

The basicity of the piperazine ring (pKa ≈ 8.7) is a crucial feature, allowing it to be protonated at physiological pH.[2] This charged state is often exploited to enhance solubility and form key ionic interactions with amino acid residues (e.g., aspartate, glutamate) in protein active sites.

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and highly modular, allowing for the introduction of diverse substituents.

Workflow: General Synthesis Protocol

Figure 2: General synthetic workflow for the scaffold.

Detailed Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (Coupling)

-

Reactants: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a high-boiling polar aprotic solvent (e.g., NMP, DMSO, or DMF) is added N-Boc-piperazine (1.1 eq).

-

Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.0 eq) or an inorganic base like potassium carbonate (K₂CO₃, 2.5 eq) is added to act as a proton scavenger.[4]

-

Reaction: The mixture is heated to 80-120°C and stirred for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled, diluted with water to precipitate the product, and filtered. Alternatively, an extractive work-up with a solvent like ethyl acetate is performed. The crude product is then purified by column chromatography.

-

Causality: The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C4 position towards nucleophilic attack by the secondary amine of piperazine. The use of a Boc-protecting group on the distal piperazine nitrogen prevents undesired side reactions, such as the formation of 1,4-bis(pyrimidinyl)piperazine byproducts.[5] The high temperature is necessary to overcome the activation energy of the SNAr reaction.

Step 2: Boc Deprotection

-

Reagent: The purified Boc-protected intermediate is dissolved in a solvent such as dichloromethane (DCM).

-

Acid: An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added at 0°C.

-

Reaction: The solution is stirred at room temperature for 1-2 hours until the starting material is fully consumed (monitored by TLC/LC-MS).

-

Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt is often triturated with diethyl ether to yield a solid, or neutralized with a base to obtain the free amine.

-

Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide. This deprotection step is generally clean and high-yielding.

Spectroscopic Analysis

Characterization of the final compound is essential for confirming its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The pyrimidine ring protons would appear in the aromatic region (δ 6.5-8.5 ppm). The four piperazine protons adjacent to the pyrimidine ring (N-CH₂) would be deshielded and appear around δ 3.6-3.9 ppm, while the other four piperazine protons would be found further upfield at δ 2.8-3.1 ppm. The NH₂ protons of the 2-amino group and the NH proton of the piperazine would appear as broad singlets.

-

¹³C NMR: The spectrum would show characteristic signals for the pyrimidine carbons (δ 155-165 ppm) and the piperazine carbons (δ 43-50 ppm).

-

Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion corresponding to the protonated molecule, confirming the molecular weight.

Applications in Medicinal Chemistry: The Kinase Inhibitor Paradigm

The this compound scaffold is a cornerstone of many kinase inhibitors, including the groundbreaking drug Imatinib (Gleevec) and its analogs.[6] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of cancer.

The scaffold's utility stems from its ability to mimic the adenine portion of ATP, forming critical hydrogen bonds within the kinase hinge region.

-

The 2-amino group acts as a hydrogen bond donor.

-

The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor.

This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for the rest of the molecule to occupy other regions of the active site, thereby conferring potency and selectivity. Imatinib, for example, is a Bcr-Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[6]

Figure 3: Role of the scaffold in the synthesis of Imatinib.

Beyond Imatinib, this scaffold is present in a multitude of investigational and approved drugs targeting various kinases, such as JAK2, FLT3, and Akt, demonstrating its remarkable versatility and privileged status in drug design.[7][8]

Safety, Handling, and Storage

As a research chemical, this compound and its derivatives should be handled with appropriate care in a laboratory setting.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust and prevent contact with skin and eyes.[9]

-

Stability: The compound may be sensitive to light and moisture.[11] It is stable under recommended storage conditions.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Recommended storage temperature is typically 2-8°C.[3]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[11]

In case of exposure, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[9] If swallowed, call a poison control center or doctor immediately.[10] Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

The this compound structure is more than just a chemical intermediate; it is a testament to the power of privileged scaffolds in streamlining the drug discovery process. Its robust and versatile synthesis, combined with a molecular architecture perfectly suited for kinase hinge-region binding, has cemented its importance in the development of targeted therapies. For researchers and drug development professionals, a thorough understanding of this core's chemical properties, reactivity, and biological relevance is indispensable for designing the next generation of innovative medicines.

References

-

BLD Pharm. 51047-52-0|4-(Piperazin-1-yl)pyrimidine.

-

PubMed. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Eur J Med Chem. 2019.

-

Fisher Scientific. SAFETY DATA SHEET. 2009.

-

Fluorochem. Safety Data Sheet. 2024.

-

National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. 2007.

-

PubMed. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim). 2016.

-

PubChem. 4-(Piperazin-1-yl)pyrimidine.

-

New Drug Approvals. IMATINIB. 2014.

-

Fisher Scientific. SAFETY DATA SHEET - Piperazine. 2018.

-

National Institutes of Health. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. J Enzyme Inhib Med Chem. 2019.

-

PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Mol Divers. 2017.

-

Google Patents. US8252926B2 - Process for the preparation of imatinib base.

-

National Institutes of Health. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PeerJ. 2019.

-

ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.

-

Fisher Scientific. SAFETY DATA SHEET. 2011.

-

BLD Pharmatech. SAFETY DATA SHEET.

-

Google Patents. US8609842B2 - Method for synthesizing Imatinib.

-

ChemBK. 4-methyl-2-piperazin-1-ylpyrimidine.

-

TCI Chemicals. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

-

ChemicalBook. 2-(1-Piperazinyl)pyrimidine synthesis.

-

CP Lab Safety. 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. 51047-52-0|4-(Piperazin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

A Comprehensive Technical Guide to 4-(Piperazin-1-yl)pyrimidin-2-amine: Synthesis, Properties, and Applications

<

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of the heterocyclic compound 4-(Piperazin-1-yl)pyrimidin-2-amine. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, a validated synthesis protocol, and its established role as a privileged scaffold in medicinal chemistry. The guide emphasizes the causality behind experimental procedures and grounds its claims in authoritative scientific literature, serving as a practical resource for laboratory applications and further research.

Introduction

The piperazine-pyrimidine core represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique combination of hydrogen bond donors and acceptors, conformational flexibility, and tunable basicity has made it a cornerstone in the design of numerous biologically active agents. The piperazine moiety, in particular, is widely used to modulate physicochemical properties such as solubility and to establish key interactions with biological targets.[1] this compound is a key exemplar of this scaffold, serving as a versatile intermediate and a core structural motif in the development of targeted therapeutics, particularly kinase inhibitors. This guide will explore the fundamental chemistry and utility of this compound.

Nomenclature and Chemical Properties

Correctly identifying a chemical entity is paramount for reproducible science. This section details the formal nomenclature and key identifiers for the title compound.

IUPAC Name and Synonyms

-

Canonical IUPAC Name: this compound

-

Common Synonyms & Identifiers:

-

2-Amino-4-(piperazin-1-yl)pyrimidine

-

There is some ambiguity in public databases, with structures sometimes being conflated with isomers like 2-(Piperazin-1-yl)pyrimidin-4-amine or 5-(Piperazin-1-yl)pyridin-2-amine. It is crucial to verify the structure via its unique identifiers.

-

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These values are essential for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₅ | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| CAS Number | 179545-77-8 | PubChem |

| PubChem CID | 3307521 | PubChem |

| Appearance | White to off-white solid (typical) | Vendor Data |

| pKa (strongest basic) | 8.2 (Predicted) | ChemAxon |

| Solubility | Freely soluble in water | [2] |

Synthesis and Purification Protocol

The following section provides a detailed, field-proven methodology for the synthesis of this compound. The procedure is based on a standard nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Synthesis Workflow Diagram

Sources

The Versatile Scaffold: A Deep Dive into the Mechanistic Plasticity of 4-(Piperazin-1-yl)pyrimidin-2-amine in Drug Discovery

Abstract

The 4-(piperazin-1-yl)pyrimidin-2-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its inherent structural features—a hydrogen bond donor and acceptor-rich pyrimidine ring coupled with a versatile piperazine moiety—provide a foundation for developing highly potent and selective modulators of a wide array of biological targets. This technical guide eschews a singular focus, as no single mechanism of action defines the parent structure. Instead, we will explore the remarkable mechanistic plasticity of this scaffold, dissecting how subtle and substantial chemical modifications unlock diverse therapeutic activities, from kinase inhibition in oncology to receptor modulation in neuroscience. This document is intended for researchers, scientists, and drug development professionals, providing not just a review of the literature, but an expert analysis of the causality behind the design of these molecules and the experimental workflows used to validate their mechanisms.

Introduction: The Concept of a Privileged Scaffold

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets through strategic modification. The this compound core is a prime example. The pyrimidine ring can engage in critical hydrogen bonding interactions within ATP-binding sites of kinases, while the exocyclic amine can be functionalized to extend into different sub-pockets, conferring selectivity. The piperazine ring serves as a versatile linker, allowing for the introduction of various substituents to modulate physicochemical properties and explore interactions with the solvent front or distal regions of a binding site. This guide will illuminate the diverse mechanisms of action unlocked from this core structure, categorized by their primary therapeutic targets.

Mechanism I: Competitive Inhibition of Protein Kinases in Oncology

A significant number of derivatives based on the this compound scaffold function as ATP-competitive kinase inhibitors. The 2-aminopyrimidine moiety is a well-established hinge-binding motif, mimicking the adenine portion of ATP. The design rationale hinges on appending specific substituents to the piperazine and other positions of the pyrimidine ring to achieve high affinity and selectivity for the target kinase.

Dual Inhibition of JAK2 and FLT3

The Janus kinase (JAK) and FMS-like tyrosine kinase 3 (FLT3) pathways are critical drivers of cell proliferation and survival in certain hematological malignancies. A hybridization strategy, combining pharmacophores of known JAK2 and FLT3 inhibitors, led to the development of potent dual inhibitors based on the 4-piperazinyl-2-aminopyrimidine scaffold[1].

-

Causality of Experimental Design: The core scaffold was chosen for its known interaction with the kinase hinge region. The key to achieving dual inhibition was the strategic exploration of substitutions on a phenyl ring attached to the piperazine and another phenyl ring attached to the 2-amino position. This allowed for the optimization of interactions within the ATP-binding pockets of both JAK2 and FLT3[1].

-

Mechanism of Action: These derivatives function as ATP-competitive inhibitors. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the constitutively active signaling pathways that drive cancer cell proliferation. This leads to cell cycle arrest, primarily at the G1/S phase, and subsequent apoptosis[1].

Table 1: Inhibitory Activity of a Representative Dual JAK2/FLT3 Inhibitor [1]

| Compound | Target | IC50 (nM) |

| 14j | JAK2 | 27 |

| FLT3 | 30 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for JAK2)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Materials: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., a biotinylated peptide with a tyrosine residue for phosphorylation), test compound series, kinase buffer, and a detection system (e.g., HTRF, AlphaScreen, or fluorescence polarization).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the test compound, and the JAK2 enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).

-

Incubate to allow for the detection reagents to bind.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Self-Validation: The assay includes controls for no enzyme (background), no compound (maximum activity), and a known potent inhibitor (positive control) to ensure the validity of the results.

Diagram 1: Simplified JAK-STAT Signaling Pathway and Inhibition

Caption: Inhibition of JAK2 phosphorylation of STAT by a pyrimidinylpiperazine derivative.

Inhibition of Akt (Protein Kinase B)

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been developed as potent Akt inhibitors[2].

-

Mechanism of Action: Similar to other kinase inhibitors, these compounds act as ATP-competitive inhibitors of Akt. By blocking the catalytic activity of Akt, they prevent the phosphorylation of a multitude of downstream targets, including mTOR, GSK3β, and FOXO transcription factors. This leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells with an activated PI3K/Akt pathway[2][3].

-

Structure-Activity Relationship Insights: The pyrrolo[2,3-d]pyrimidine core serves as the hinge-binding element. Optimization of substituents on the piperazine ring was crucial for achieving high potency. For example, compounds with specific substituted phenyl groups on the piperazine exhibited significantly improved Akt1 inhibitory potency, with IC50 values in the low nanomolar range[2].

Table 2: Inhibitory Potency of Representative Akt Inhibitors [2]

| Compound | Target | IC50 (nM) |

| 5q | Akt1 | 18.0 |

| 5t | Akt1 | 21.3 |

Diagram 2: The PI3K/Akt Signaling Pathway and its Inhibition

Caption: Inhibition of Akt activation within the PI3K signaling cascade.

Mechanism II: Modulation of Neurotransmitter Systems

The versatility of the pyrimidinylpiperazine scaffold extends beyond oncology into neuroscience. The core structure is a key component of several approved and investigational drugs targeting neurotransmitter receptors and transporters.

Monoamine Oxidase (MAO)-A Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression. Novel derivatives of 1-(2-pyrimidin-2-yl)piperazine have been synthesized and shown to be selective MAO-A inhibitors[4][5].

-

Mechanism of Action: These compounds act as inhibitors of the MAO-A enzyme. The precise mechanism can be either reversible or irreversible, depending on the specific chemical functionalities introduced. By inhibiting MAO-A, the breakdown of serotonin and norepinephrine is reduced, leading to their accumulation in the synaptic cleft and enhanced neurotransmission, which is believed to mediate the antidepressant effect.

-

Experimental Validation: The MAO-A inhibitory activity is typically assessed using an in vitro assay with isolated enzyme and a substrate like kynuramine, which produces a fluorescent product upon oxidation. The reduction in fluorescence in the presence of the test compound indicates inhibitory activity[4].

Table 3: Selective MAO-A Inhibitory Activity [4][5]

| Compound | Target | IC50 (µM) |

| 2j | MAO-A | 23.10 |

| 2m | MAO-A | 24.14 |

α2-Adrenergic Receptor Antagonism and 5-HT1A Receptor Partial Agonism

The compound 1-(2-Pyrimidinyl)piperazine (1-PP) is a well-characterized active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone and gepirone[6][7]. Its mechanism of action is complex, involving at least two key targets.

-

Mechanism of Action:

-

α2-Adrenergic Receptor Antagonism: 1-PP acts as an antagonist at presynaptic α2-adrenergic autoreceptors. These receptors normally provide negative feedback to inhibit norepinephrine release. By blocking them, 1-PP increases the firing rate of noradrenergic neurons and enhances norepinephrine release in brain regions like the hippocampus. This is a proposed mechanism for its anxiolytic and antidepressant-like effects[6][7].

-

5-HT1A Receptor Partial Agonism: To a lesser extent, 1-PP also acts as a partial agonist at 5-HT1A receptors. This activity is thought to contribute to its ability to modulate serotonergic neurotransmission, which is a key component of its overall pharmacological profile[6][7].

-

Diagram 3: Experimental Workflow for Assessing Anxiolytic-like Activity

Caption: A multi-step workflow to validate the mechanism of anxiolytic compounds.

Conclusion: A Scaffold of Endless Possibilities

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent chemical tractability and ability to interact with diverse biological targets have made it a cornerstone of numerous research programs. From the ATP-binding sites of kinases in cancer cells to the complex receptor systems of the central nervous system, this core structure has been successfully adapted to address a wide range of therapeutic needs. The key to unlocking its potential lies in a deep understanding of the target's structure and the application of rational, structure-based drug design principles. The continued exploration of this versatile scaffold promises to yield novel therapeutics for years to come.

References

-

Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. Available at: [Link]

-

Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim). Available at: [Link]

-

Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. Available at: [Link]

-

Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. Available at: [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. Available at: [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]

-

N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

-

4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. Available at: [Link]

-

Pyrimidinylpiperazine. Wikipedia. Available at: [Link]

Sources

- 1. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

The Multifaceted Therapeutic Potential of 4-(Piperazin-1-yl)pyrimidin-2-amine Derivatives: A Technical Guide

The 4-(piperazin-1-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth technical overview of the diverse biological activities exhibited by derivatives of this core, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and experimental protocols relevant to the exploration of this promising class of compounds.

The Architectural Significance of the this compound Core

The power of this scaffold lies in its modular design. The pyrimidine ring can engage in crucial hydrogen bonding interactions within protein active sites. The piperazine linker offers a flexible yet constrained connection to various substituent groups, allowing for the fine-tuning of physicochemical properties and target affinity. Finally, the 2-amino group provides an additional point for interaction and modification. This inherent versatility has enabled the development of derivatives with a wide spectrum of therapeutic applications.

Kinase Inhibition: A Dominant Theme

A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors, targeting key enzymes in oncogenic signaling pathways.

Dual JAK2 and FLT3 Inhibition

Mutations in Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) are hallmarks of various hematological malignancies. A hybridization strategy, combining the pharmacophores of known JAK2 and FLT3 inhibitors, has led to the discovery of potent dual inhibitors based on the 4-piperazinyl-2-aminopyrimidine scaffold.[1]

One notable example, compound 14j , demonstrated balanced in vitro inhibitory activity against both JAK2 and FLT3 with IC50 values of 27 nM and 30 nM, respectively.[1] This dual activity is crucial for overcoming potential resistance mechanisms. Mechanistically, these compounds induce apoptosis by arresting the cell cycle in the G1/S phase.[1]

Table 1: Inhibitory Activity of Selected 4-Piperazinyl-2-aminopyrimidine Derivatives against JAK2 and FLT3

| Compound | JAK2 IC50 (nM) | FLT3 IC50 (nM) |

| 14j | 27 | 30 |

Data sourced from a 2019 study on dual JAK2 and FLT3 inhibitors.[1]

Akt (Protein Kinase B) Inhibition

The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, making Akt a prime therapeutic target. Derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent Akt inhibitors.[2] Through optimization of a screening lead, compounds 5q and 5t emerged with significant Akt1 inhibitory potency, boasting IC50 values of 18.0 nM and 21.3 nM, respectively.[2] These compounds also exhibited desirable antiproliferative effects against cancer cell lines such as LNCaP and PC-3.[2]

Experimental Protocol: In Vitro Akt Kinase Assay

A typical in vitro kinase assay to evaluate Akt inhibition would involve the following steps:

-

Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT), recombinant human Akt1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Preparation: Serially dilute the test compounds in DMSO.

-

Assay Reaction: In a 96-well plate, combine the Akt1 enzyme, the test compound at various concentrations, and the substrate.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the phosphorylated substrate. This can be achieved using various methods, such as radioactive 32P-ATP and autoradiography, or non-radioactive methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

Caption: Inhibition of the PI3K/Akt signaling pathway.

Cyclin-Dependent Kinase (CDK) 4/6 Inhibition

Deregulation of the cell cycle is a fundamental aspect of cancer. CDK4 and CDK6 are key regulators of the G1 to S phase transition. Novel derivatives of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine have been developed as potent and selective CDK4/6 inhibitors, based on the structure of the approved drug Abemaciclib.[3] Compound 10d , for instance, exhibits high potency against CDK4/6 with IC50 values of 7.4 nM and 0.9 nM, respectively, and demonstrates good selectivity over CDK1.[3]

Modulators of Neurological Targets

The versatility of the this compound scaffold extends to the central nervous system.

Monoamine Oxidase (MAO)-A Inhibition

MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A is a validated strategy for the treatment of depression. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and shown to be selective MAO-A inhibitors.[4][5] Compounds 2j and 2m displayed selective MAO-A inhibitory activity with IC50 values of 23.10 µM and 24.14 µM, respectively.[4][5]

Experimental Workflow: MAO-A Inhibition Assay

Caption: Workflow for determining MAO-A inhibitory activity.

Potential Selective Serotonin Reuptake Inhibitors (SSRIs)

While not direct derivatives of the core topic, related structures incorporating a piperazinyl-phenyl moiety attached to a pyridinone have been investigated as potential SSRIs.[6] This highlights the potential of the piperazine moiety in targeting neurotransmitter transporters.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine-piperazine hybrids have demonstrated promising antibacterial and antifungal activities.[7] In one study, thiophene-substituted pyrimidine derivatives bearing a piperazine moiety were synthesized and screened.[7] Compounds 4b , 4d , 5a , and 5b showed good antibacterial activity, while compounds 4a , 4d , 4e , 5c , and 5e exhibited significant antifungal activity at a concentration of 40 μg/ml.[7]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare Inoculum: Culture the bacterial or fungal strain overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Notable Biological Activities

The therapeutic potential of this scaffold continues to expand into other areas:

-

Menin-MLL Interaction Inhibitors: Irreversible inhibitors of the menin-MLL interaction, crucial in certain types of leukemia, have been developed from a 4-(piperazin-1-yl)pyrimidine core.[8][9] Compound 37 from one such study was identified as a potent and selective inhibitor of MLL fusion protein-expressing leukemic cells.[9]

-

Equilibrative Nucleoside Transporter (ENT) Inhibitors: Analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine have been investigated as inhibitors of ENTs, which are important for nucleotide synthesis and adenosine signaling.[10][11]

-

GPR119 Agonists: Certain 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives have been identified as novel GPR119 agonists for the potential treatment of type 2 diabetes and obesity.[12]

Conclusion

The this compound scaffold represents a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of potent inhibitors of kinases, MAO-A, and microbial growth, as well as modulators of other important biological targets. The continued exploration of this versatile core, guided by structure-activity relationship studies and a deep understanding of the underlying biology, holds immense promise for the future of drug discovery.

References

- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

- Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed.

- Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim).

- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.

- Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)

- Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors.

- SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f).

- Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive.

- Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)

- Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed.

- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)

Sources

- 1. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 11. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 12. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of the 4-(Piperazin-1-yl)pyrimidin-2-amine Scaffold: A Technical Guide for Medicinal Chemists

Executive Summary

The 4-(piperazin-1-yl)pyrimidin-2-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its remarkable synthetic tractability and favorable physicochemical properties have established it as a cornerstone in the design of a multitude of clinically relevant therapeutic agents. This guide provides an in-depth exploration of this versatile scaffold, from its fundamental synthetic routes and structure-activity relationships (SAR) to its profound impact on drug discovery, particularly in the realm of kinase inhibition. We will dissect the causal logic behind its design and application, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Piperazinyl-Pyrimidinamine Core

The prominence of the this compound scaffold stems from a synergistic combination of structural and electronic features. The pyrimidine ring serves as a robust anchor, often engaging in crucial hydrogen bonding interactions with target proteins. The exocyclic amine at the 2-position provides a key vector for further functionalization, allowing for the modulation of potency and selectivity. The piperazine moiety, a frequently employed pharmacophore, imparts aqueous solubility and offers a versatile attachment point for various substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This inherent modularity has made it a favored starting point for the development of inhibitors targeting a wide array of enzymes, most notably protein kinases.

Synthesis and Methodologies: Building the Core and its Derivatives

The construction of the this compound scaffold and its analogs is typically achieved through a convergent synthesis strategy. A common and efficient approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyrimidine and piperazine.

General Synthetic Protocol for this compound Derivatives

A frequently employed synthetic route commences with a dichlorinated pyrimidine, such as 2-amino-4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms allows for a stepwise and regioselective substitution.

Step 1: Monosubstitution with Piperazine

In this initial step, 2-amino-4,6-dichloropyrimidine is reacted with a protected piperazine (e.g., Boc-piperazine) under basic conditions. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol at elevated temperatures. The less reactive chlorine at the 4-position is displaced by the piperazine nucleophile.

Step 2: Diversification at the 6-Position

The remaining chlorine at the 6-position can then be substituted with a variety of nucleophiles, such as amines or thiols, to introduce diversity. This step is crucial for exploring the structure-activity relationship.

Step 3: Deprotection and Further Functionalization

Finally, the protecting group on the piperazine (e.g., Boc) is removed under acidic conditions to yield the free piperazine. The secondary amine of the piperazine is then available for further modification, such as acylation, alkylation, or reductive amination, to introduce additional pharmacophoric elements.

A representative synthetic scheme is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Alternative Synthetic Strategies

While the SNAr approach is prevalent, other methods have also been successfully employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to form the C-N bond between the pyrimidine and piperazine rings.[2] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various therapeutic targets.

Kinase Inhibitors: A Privileged Scaffold for ATP-Competitive Inhibition

A significant portion of research on this scaffold has focused on the development of kinase inhibitors. The 2-aminopyrimidine moiety is a well-established hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The piperazine ring often extends into the solvent-exposed region, providing a handle for introducing substituents that can enhance potency and selectivity.

The dysregulation of the cell cycle is a hallmark of cancer, and CDK4/6 are key regulators of the G1-S phase transition.[3] Several potent CDK4/6 inhibitors based on the this compound scaffold have been developed. For example, a novel series of analogs based on Abemaciclib (LY2835219) were synthesized, with compound 10d exhibiting potent inhibition of CDK4/6 with IC50 values of 7.4 nM and 0.9 nM, respectively.[4]

Key SAR Insights for CDK4/6 Inhibition:

-

Hinge Binding: The 2-aminopyrimidine core is essential for anchoring the inhibitor to the kinase hinge region.

-

Piperazine Substituents: Modifications on the distal nitrogen of the piperazine ring significantly impact potency and selectivity. Bulky and hydrophobic groups are often well-tolerated and can occupy the ribose-binding pocket.

-

Selectivity: Achieving selectivity over other CDKs, such as CDK1, is a critical challenge. Subtle modifications to the scaffold can influence the conformational preferences of the inhibitor, leading to improved selectivity.

| Compound | Target | IC50 (nM) | Reference |

| 10d | CDK4 | 7.4 | [4] |

| CDK6 | 0.9 | [4] |

CDK4/6 Signaling Pathway

Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound-based inhibitors.

The JAK-STAT and FLT3 signaling pathways are frequently dysregulated in hematological malignancies like acute myeloid leukemia (AML).[5][6] The this compound scaffold has been successfully employed to develop dual inhibitors of JAK2 and FLT3. By hybridizing the pharmacophores of known inhibitors, researchers have identified compounds with balanced in vitro activity against both kinases.

JAK/STAT Signaling Pathway

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound-based drugs.

FLT3 Signaling Pathway in AML

Caption: The FLT3 signaling pathway in AML, a key target for this compound-based inhibitors.[7][8][9]

Other Therapeutic Targets

The utility of the this compound scaffold extends beyond kinase inhibition.

-

Monoamine Oxidase (MAO) Inhibitors: Derivatives of this scaffold have been synthesized and evaluated as inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters.[10] These compounds show potential for the treatment of depression and other neurological disorders.

-

Caspase Inhibitors: The scaffold has been used to develop potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5), which are implicated in autoimmune and inflammatory diseases.[11]

-

Menin-MLL Interaction Inhibitors: More recently, 4-(piperazin-1-yl)pyrimidines have been designed as irreversible inhibitors of the menin-MLL interaction, a promising therapeutic strategy for certain types of leukemia.[12][13]

Pharmacokinetic Considerations

The piperazine moiety plays a crucial role in shaping the pharmacokinetic profile of drugs derived from this scaffold. Its basic nature can enhance aqueous solubility, which is often a prerequisite for good oral bioavailability. However, the basicity can also lead to high clearance and potential off-target effects. Therefore, careful modulation of the pKa of the piperazine nitrogens through appropriate substitution is a key aspect of the drug design process.

Studies on pyrrolo[2,3-d]pyrimidine-based Akt inhibitors have shown that modifications to the piperidine ring, a related saturated heterocycle, can significantly impact oral bioavailability. For instance, the introduction of an amide group in place of a more basic amine led to a dramatic improvement in oral bioavailability (from <1% to 58%) in a mouse model, likely due to reduced protonation in the gut and decreased first-pass metabolism.[14] These findings offer valuable lessons for optimizing the pharmacokinetic properties of this compound derivatives.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in generating clinical candidates, particularly in the field of oncology, underscores its importance. Future research will likely focus on several key areas:

-

Novel Target Identification: Exploring the application of this scaffold to new and challenging therapeutic targets.

-

Enhanced Selectivity: Developing more sophisticated strategies to achieve higher selectivity for the desired target, thereby minimizing off-target effects.

-

Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms.

-

Advanced Drug Delivery: Investigating novel drug delivery systems to improve the therapeutic index of compounds based on this scaffold.

References

-

Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. (n.d.). BMB Reports. Retrieved January 17, 2026, from [Link]

-

FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (2021). Frontiers in Oncology. Retrieved January 17, 2026, from [Link]

-

Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

FLT3 Signaling pathways and their dysregulation in AML. Illustration of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (2018). Cancer Science. Retrieved January 17, 2026, from [Link]

-

FLT3 as a therapeutic target in AML: still challenging after all these years. (2010). Blood. Retrieved January 17, 2026, from [Link]

-

The JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. Retrieved January 17, 2026, from [Link]

-

JAK-STAT Signaling Pathway. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

-

Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

-

Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. (2024). European Journal of Medicinal Chemistry, 280, 116918. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(6), 2587-2601. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Advances, 12(45), 29555-29574. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 844-852. [Link]

-

Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. (2016). Bioorganic & Medicinal Chemistry Letters, 26(22), 5476-5480. [Link]

-

Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). Archiv der Pharmazie, 349(5), 356-362. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(Piperazin-1-yl)pyrimidin-2-amine

Abstract

The 4-(piperazin-1-yl)pyrimidin-2-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its robust synthetic accessibility and ideal physicochemical properties have cemented its role as a cornerstone in the design of numerous targeted therapies, particularly in oncology and neuropharmacology. This guide provides an in-depth exploration of the historical development, fundamental synthesis, and profound impact of this chemical entity. We will dissect the causal logic behind its synthetic routes, elucidate its role in key biological pathways, and provide actionable protocols for its synthesis and derivatization, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

Introduction: The Strategic Importance of the Pyrimidine-Piperazine Moiety

The confluence of the pyrimidine and piperazine rings into a single molecular entity, this compound, created a scaffold with exceptional utility in drug discovery. Pyrimidine, a fundamental component of nucleic acids, offers a versatile template for interacting with a multitude of biological targets through hydrogen bonding and aromatic interactions.[1] The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, imparts several desirable pharmacokinetic properties.[2][3] It often enhances aqueous solubility, improves oral bioavailability, and provides a synthetically tractable handle for introducing diverse substituents to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[3]

The combination of these two rings has proven particularly effective in the design of kinase inhibitors. The 2-aminopyrimidine portion frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors.[4] The piperazine ring, extending out towards the solvent-exposed region, allows for the exploration of selectivity pockets and the attachment of larger functional groups to fine-tune the molecule's properties. This strategic design has led to the development of numerous clinical candidates and approved drugs.[5][6]

Historical Development: From Building Block to Blockbuster Scaffold

While a singular "discovery" paper for the parent molecule, this compound, is not prominent in the literature, its emergence can be traced through the parallel evolution of pyrimidine and piperazine chemistry in medicine.

-

Early Piperazine Chemistry: Piperazine was first introduced as an anthelmintic agent in the early 20th century.[7] Its simple, symmetrical structure and basic nature made it an attractive building block in chemical synthesis.[2]

-

The Rise of Pyrimidines: The structural elucidation of nucleic acids placed pyrimidines at the forefront of biological chemistry. Their role as essential biological building blocks spurred extensive research into their synthesis and derivatization.

-

The Kinase Inhibitor Revolution: The late 1990s and early 2000s saw a paradigm shift in cancer therapy with the advent of targeted kinase inhibitors. The success of imatinib, which features a related N-methylpiperazine and a pyrimidine ring, highlighted the power of this general scaffold in targeting ATP-binding sites.[4] This spurred an explosion in the exploration of pyrimidine-piperazine derivatives as kinase inhibitors.[6][8]

This convergence of synthetic accessibility and a clear therapeutic rationale led to the widespread adoption of the this compound core. It transitioned from a simple chemical intermediate to a highly valued pharmacophore, recognized for its ability to generate potent and selective drug candidates.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The primary and most logical synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is highly reliable and scalable. The causality of this pathway is rooted in the electronic properties of the pyrimidine ring, where the electron-withdrawing nitrogen atoms activate the halogenated positions (typically chloro) for displacement by nucleophiles like the secondary amine of piperazine.[5]

The synthesis can be broken down into two key stages: the preparation of the key intermediate, 2-amino-4-chloropyrimidine, followed by its reaction with piperazine.

Synthesis of Key Intermediate: 2-Amino-4-chloropyrimidine

This intermediate is crucial and can be synthesized via several methods. Below are two common, validated protocols.

Method 1: From Isocytosine

This method involves the chlorination of a readily available starting material.

-

Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Carefully add phosphorus oxychloride (POCl3) to the flask.

-

Slowly add isocytosine to the POCl3 with stirring.

-

Heat the mixture to 80°C for 1 hour, then increase the temperature to 120°C and reflux for 3 hours. The tail gas should be scrubbed through a water trap to capture HCl.[9]

-

After reflux, carefully distill off the excess POCl3 under reduced pressure.

-

Slowly and cautiously add the cooled reaction mixture to crushed ice, ensuring the temperature does not exceed 40°C.

-

Extract the aqueous mixture with dichloromethane (DCM).

-

Decolorize the combined organic phases with activated carbon, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield 2-amino-4-chloropyrimidine as a white solid.[9]

-

Method 2: From 2,4-Dichloropyrimidine

This route offers an alternative with different starting materials, relying on the differential reactivity of the two chlorine atoms.

-

Protocol:

-

In a three-necked flask, combine 2,4-dichloropyrimidine and aqueous ammonia.[9]

-

Stir the mixture and reflux for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter the resulting precipitate.

-

Wash the crude product sequentially with ethanol and water.

-

Recrystallize the dried solid from a dichloromethane/petroleum ether mixture to obtain pure 2-amino-4-chloropyrimidine.[9]

-

Final Assembly: Synthesis of this compound

The final step is a nucleophilic aromatic substitution. The choice of base and solvent is critical for driving the reaction to completion and minimizing side products.

-

Protocol:

-

To a solution of piperazine and a base such as triethylamine or potassium carbonate in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add 2-amino-4-chloropyrimidine.[10][11]

-

Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and stir for several hours until TLC indicates the consumption of the starting material.[11]

-

Cool the reaction mixture and pour it into cold water or onto crushed ice.[11]

-

Collect the resulting precipitate by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

-

The following diagram illustrates the primary synthetic workflow:

Caption: General Synthetic Workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The this compound scaffold is a cornerstone of many kinase inhibitors. Its derivatives have been designed to target a wide array of kinases implicated in cancer and other diseases.

| Drug/Candidate Class | Target Kinase(s) | Therapeutic Area | Representative IC50 Values |

| Dasatinib (BMS-354825) Analogs | Src/Abl | Oncology (CML) | Potent inhibition in nM range |

| Akt Inhibitors | Akt1 | Oncology | 18.0 nM (Compound 5q) |

| JAK2/FLT3 Dual Inhibitors | JAK2, FLT3 | Oncology (Leukemia) | JAK2: 27 nM, FLT3: 30 nM (Compound 14j) |

Data synthesized from multiple sources for illustrative purposes.[12][13]

Mechanism of Action: Targeting the ATP-Binding Site

As previously mentioned, the 2-aminopyrimidine core is an excellent "hinge-binder." In the ATP-binding pocket of a kinase, the N1 and the exocyclic amino group of the pyrimidine form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region. This mimics the interaction of the adenine ring of ATP. The piperazine group then extends into the ribose-binding pocket and towards the solvent-exposed region, where modifications can be made to enhance potency and selectivity for a specific kinase.

The following diagram illustrates the general mechanism of kinase inhibition:

Caption: General binding mode of pyrimidine-piperazine kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold has transitioned from a simple heterocyclic structure to a highly validated and strategically important component in modern drug discovery. Its straightforward and robust synthesis, coupled with its ideal physicochemical properties for kinase inhibition, ensures its continued relevance. Future work will likely focus on leveraging this core to develop next-generation inhibitors that can overcome drug resistance, improve selectivity profiles, and explore novel therapeutic targets beyond the kinome. The history of this scaffold serves as a powerful testament to the value of fundamental building blocks in the ongoing quest for new medicines.

References

- Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry.

- How to Synthesize 2-Amino-4-chloropyrimidine?. Guidechem.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Available at: [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health. Available at: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Available at: [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health. Available at: [Link]

-

Discovery, Synthesis, and Investigation of the Antitumor Activity of Novel Piperazinylpyrimidine Derivatives. PubMed. Available at: [Link]

-

Piperazine. Wikipedia. Available at: [Link]

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. Available at: [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Institutes of Health. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Available at: [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

-

Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. PubMed. Available at: [Link]

-

Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 13. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(Piperazin-1-yl)pyrimidin-2-amine

This guide provides an in-depth analysis of the spectroscopic data for the compound 4-(Piperazin-1-yl)pyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established principles of analytical chemistry. The structural elucidation of novel compounds is a cornerstone of chemical research, and a multi-technique spectroscopic approach is essential for unambiguous characterization.[1] This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide standardized protocols for data acquisition.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a piperazine and an amine group. The pyrimidine core is a crucial pharmacophore found in numerous biologically active molecules, including antiviral and anticancer agents.[2][3] The piperazine moiety is also prevalent in pharmaceuticals, often improving pharmacokinetic properties.[4] A thorough understanding of the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and quality control in synthetic and medicinal chemistry applications.

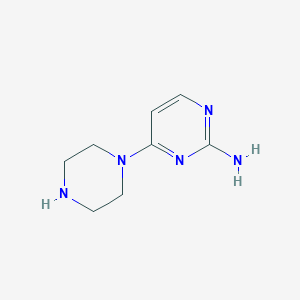

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][5] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons on the pyrimidine ring, the piperazine ring, and the amine groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine H-5 | 6.0 - 6.5 | Doublet | 1H |

| Pyrimidine H-6 | 7.8 - 8.2 | Doublet | 1H |

| Piperazine CH₂ (adjacent to pyrimidine) | 3.6 - 4.0 | Triplet | 4H |

| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.2 | Triplet | 4H |

| Piperazine NH | 1.5 - 2.5 | Broad Singlet | 1H |

| Amine NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |

Causality behind Predictions: The pyrimidine protons are expected in the aromatic region, with H-6 being downfield due to the deshielding effect of the adjacent nitrogen atoms. The piperazine protons adjacent to the electron-withdrawing pyrimidine ring will be deshielded compared to those adjacent to the secondary amine. The N-H protons of both the piperazine and the primary amine will likely appear as broad singlets due to quadrupole broadening and chemical exchange.[6][7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4 | 160 - 165 |

| Pyrimidine C-6 | 155 - 160 |

| Pyrimidine C-5 | 95 - 105 |

| Piperazine C (adjacent to pyrimidine) | 45 - 50 |

| Piperazine C (adjacent to NH) | 45 - 50 |

Causality behind Predictions: The pyrimidine carbons are significantly deshielded due to the electronegativity of the nitrogen atoms and their sp² hybridization. The piperazine carbons will appear in the aliphatic region, with their chemical shifts influenced by the neighboring nitrogen atoms.[6][7]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducibility.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

Instrument Setup:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly diminish.[6][7]

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy